Home > Products > Screening Compounds P23742 > 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide -

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide

Catalog Number: EVT-4605221
CAS Number:
Molecular Formula: C22H27N7O
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593) []

  • Compound Description: NS8593 acts as a negative gating modulator of small-conductance Ca2+-activated K+ channels (KCa2.1–2.3). It shifts the apparent Ca2+-dependence of these channels to higher Ca2+ concentrations. This compound is pharmacologically interesting due to its potential for treating ataxia. []
  • Relevance: While structurally distinct from 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide, NS8593 is discussed alongside other KCa channel modulators, suggesting potential shared mechanisms of action or targets within the broader research context. The target compound, 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide, may share similar biological pathways or interact with related protein targets. []

2. 1-Ethyl-2-benzimidazolinone (1-EBIO) []

  • Compound Description: 1-EBIO is a positive gating modulator of KCa channels. It enhances channel activity, leading to increased potassium ion flux. This compound has been investigated for its potential therapeutic applications in various neurological and cardiovascular conditions. []
  • Relevance: Similar to NS8593, 1-EBIO is another KCa channel modulator, suggesting a shared research focus on ion channel activity modulation. Though structurally different from 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide, its presence implies a broader interest in compounds that can modulate ion channel function, and the target compound may exert its effects through similar mechanisms. []

3. Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine (CyPPA) []

  • Compound Description: CyPPA is a positive modulator of KCa channels, particularly showing selectivity for the KCa2.2a subtype. This selectivity makes it a promising candidate for the development of novel therapeutics for disorders like ataxia. []
  • Relevance: CyPPA shares a notable structural similarity with 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide. Both compounds feature a central pyrimidine ring substituted with a 3,5-dimethyl-1H-pyrazole moiety at the 2-position. This structural resemblance suggests that 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide could potentially exhibit similar biological activities or target the KCa2 channels, highlighting a potential structure-activity relationship between these compounds. []

4. N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine Analogues []

  • Compound Description: These analogues are a series of compounds structurally derived from CyPPA, synthesized by modifying the cyclohexane moiety. This series explores structure-activity relationships for KCa channel modulation and aims to identify compounds with improved potency and subtype selectivity, particularly for potential therapeutic applications in spinocerebellar ataxia type 2 (SCA2). []
  • Relevance: The N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine analogues share the core pyrimidine and 3,5-dimethyl-1H-pyrazole structural features with 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide, further strengthening the notion that the target compound may belong to this class of KCa channel modulators and might exhibit comparable biological activities. The study of these analogues provides valuable insights into the structure-activity relationships governing the activity and selectivity of this class of compounds, potentially guiding the development of more potent and selective KCa channel modulators, including the target compound. []

5. N-[1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(phenylsulfanyl)acetamide []

  • Compound Description: This compound is a structural analog of KM-819, an FAF1 inhibitor with potential for treating Parkinson’s Disease. It was used as an internal standard (IS) in a study investigating the pharmacokinetics of KM-819 in rats. []
  • Relevance: While this compound's role is methodological, its structural similarity to KM-819 and the presence of a 3,5-dimethyl-1H-pyrazole moiety, a key feature also found in 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide, hints at the possibility that the target compound may also possess some affinity for FAF1 or belong to a related chemical space. []

Properties

Product Name

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4-ethylphenyl)piperazine-1-carboxamide

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C22H27N7O/c1-4-18-5-7-19(8-6-18)25-22(30)28-11-9-27(10-12-28)20-14-21(24-15-23-20)29-17(3)13-16(2)26-29/h5-8,13-15H,4,9-12H2,1-3H3,(H,25,30)

InChI Key

QJFADUYISGMJEK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.